molecular formula C16H26O3 B1197018 Bisaborosaol A CAS No. 135970-39-7

Bisaborosaol A

Cat. No. B1197018
M. Wt: 266.38 g/mol
InChI Key: ZOJSSXJDOHFOTI-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisaborosaol A is a natural product found in Rosa rugosa with data available.

Scientific Research Applications

  • Mechanisms of Action in Metabolic Bone Diseases Bisphosphonates, a class to which Bisaborosaol A belongs, are crucial in treating metabolic bone diseases. Their high affinity for calcium allows them to target bone mineral, where they are internalized by osteoclasts, inhibiting their function. This action is vital in the treatment of tumor-associated osteolysis, hypercalcemia, Paget's disease, and osteoporosis (Rogers et al., 2000).

  • Fungicidal Activity Studies on compounds related to Bisaborosaol A, like 3-Piperazine-bis(benzoxaborole), demonstrate significant fungicidal activity. These compounds have shown higher inhibitory activity towards various filamentous fungi compared to standard antibiotics (Wieczorek et al., 2014).

  • Application in Intestinal Mucositis Treatment Alpha-bisabolol, a compound related to Bisaborosaol A, has been investigated for treating intestinal mucositis, a side effect of cancer treatments like 5-Fluorouracil. This compound, found in essential oils of various plants, shows promise in reversing morphological changes induced in the intestines by cancer treatments (Cerqueira et al., 2017).

  • Antinociceptive Properties (-)-α-Bisabolol, related to Bisaborosaol A, exhibits significant antinociceptive effects. It is used in cosmetic products and has potential pharmaceutical applications for corneal antinociceptive efficacy (Teixeira et al., 2017).

  • Role in Clinical Practice Bisphosphonates, including Bisaborosaol A, play a significant role in clinical practice. They are primary agents against osteoclast-mediated bone loss due to various conditions and are being researched for new therapeutic indications and innovative administration routes (Barbosa et al., 2021).

  • Mutagenic and Antimutagenic Activities Alpha-bisabolol demonstrates important mutagenic and antimutagenic activities, which are significant in understanding its medicinal applications. Its presence in chamomile oils and other plants, combined with its lack of mutagenicity and ability to reduce mutagenic effects of other compounds, highlights its potential in medicinal and cosmetic formulations (Gomes-Carneiro et al., 2005).

  • Protective Effects in Neurodegenerative Models (-)-α-Bisabolol shows protective effects against rotenone-induced toxicity in Drosophila melanogaster, a model for studying neurodegenerative diseases. This indicates its potential in mitigating oxidative stress and mitochondrial dysfunction, key factors in neurodegeneration (Leite et al., 2018).

properties

CAS RN

135970-39-7

Product Name

Bisaborosaol A

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

methyl (4R)-4-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]cyclohexene-1-carboxylate

InChI

InChI=1S/C16H26O3/c1-12(2)6-5-11-16(3,18)14-9-7-13(8-10-14)15(17)19-4/h6-7,14,18H,5,8-11H2,1-4H3/t14-,16-/m0/s1

InChI Key

ZOJSSXJDOHFOTI-HOCLYGCPSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@@H]1CCC(=CC1)C(=O)OC)O)C

SMILES

CC(=CCCC(C)(C1CCC(=CC1)C(=O)OC)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC(=CC1)C(=O)OC)O)C

synonyms

bisaborosaol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisaborosaol A
Reactant of Route 2
Bisaborosaol A
Reactant of Route 3
Bisaborosaol A
Reactant of Route 4
Reactant of Route 4
Bisaborosaol A
Reactant of Route 5
Bisaborosaol A
Reactant of Route 6
Bisaborosaol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.